8-(((2-Oxo-3-tert-butyloxazolidin-5-yl)methyl)oxy)thiochroman
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Overview
Description
8-(((2-Oxo-3-tert-butyloxazolidin-5-yl)methyl)oxy)thiochroman is a complex organic compound that belongs to the class of oxazolidinones and thiochromans
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(((2-Oxo-3-tert-butyloxazolidin-5-yl)methyl)oxy)thiochroman typically involves multiple steps, starting with the preparation of the oxazolidinone and thiochroman precursors. One common method involves the reaction of 2-oxo-3-tert-butyloxazolidin-5-ylmethyl chloride with thiochroman-8-ol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The exact methods may vary depending on the specific requirements of the industrial application.
Chemical Reactions Analysis
Types of Reactions
8-(((2-Oxo-3-tert-butyloxazolidin-5-yl)methyl)oxy)thiochroman can undergo various chemical reactions, including:
Oxidation: The thiochroman moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazolidinone ring can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the oxazolidinone ring or the thiochroman moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-(((2-Oxo-3-tert-butyloxazolidin-5-yl)methyl)oxy)thiochroman has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(((2-Oxo-3-tert-butyloxazolidin-5-yl)methyl)oxy)thiochroman is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving inhibition of enzymes or modulation of receptor activity. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- 3-tert-butyl-5-(3,4-dihydro-2H-thiochromen-8-yloxymethyl)-1,3-oxazolidin-2-one
- 5-((2-Oxo-2H-chromen-7-yloxy)methyl)-1,3,4-thiadiazol-2(3H)-one
Uniqueness
8-(((2-Oxo-3-tert-butyloxazolidin-5-yl)methyl)oxy)thiochroman is unique due to its specific combination of an oxazolidinone ring and a thiochroman structure. This unique combination imparts distinct chemical and biological properties that are not observed in other similar compounds.
Properties
CAS No. |
153804-43-4 |
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Molecular Formula |
C17H23NO3S |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
3-tert-butyl-5-(3,4-dihydro-2H-thiochromen-8-yloxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C17H23NO3S/c1-17(2,3)18-10-13(21-16(18)19)11-20-14-8-4-6-12-7-5-9-22-15(12)14/h4,6,8,13H,5,7,9-11H2,1-3H3 |
InChI Key |
FDTOJWREYUBOPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1CC(OC1=O)COC2=CC=CC3=C2SCCC3 |
Origin of Product |
United States |
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